(5,5-Dimethyltetrahydrofuran-3-yl)methanol
CAS No.: 22600-85-7
Cat. No.: VC2237933
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22600-85-7 |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | (5,5-dimethyloxolan-3-yl)methanol |
| Standard InChI | InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | CNVRALIOWLIHEP-UHFFFAOYSA-N |
| SMILES | CC1(CC(CO1)CO)C |
| Canonical SMILES | CC1(CC(CO1)CO)C |
Introduction
Chemical Properties and Structure
Molecular Structure
(5,5-Dimethyltetrahydrofuran-3-yl)methanol features a five-membered tetrahydrofuran ring with two methyl groups attached to carbon 5 and a hydroxymethyl group (-CH₂OH) at position 3. The compound's structure can be represented by its molecular formula C₇H₁₄O₂, indicating seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. One oxygen atom is incorporated within the tetrahydrofuran ring, while the second is part of the hydroxyl group in the hydroxymethyl substituent.
Physical Properties
This compound is generally described as a colorless, water-soluble liquid with a characteristic odor typical of tetrahydrofuran derivatives. Its molecular weight is precisely 130.18 g/mol according to accurate calculations based on atomic weights of its constituent elements. The compound's physical state at room temperature and its solubility profile make it suitable for various chemical applications, particularly as a solvent or reagent in organic synthesis.
Chemical Identifiers
Table 1: Chemical Identifiers for (5,5-Dimethyltetrahydrofuran-3-yl)methanol
It should be noted that there appears to be some discrepancy in the literature regarding the CAS number, with alternative identifiers 20225-24-5 and 39161-14-3 also being associated with this compound or closely related structural isomers. This highlights the importance of using multiple identifiers when searching for chemical information in databases.
Synthesis Methods
Common Synthetic Routes
The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol typically involves a multi-step process starting from 2,5-dimethylfuran, a widely studied furan derivative. A common synthetic approach follows a three-step strategy:
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Ring opening of 2,5-dimethylfuran to form 2,5-hexanedione
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Aldol condensation of 2,5-hexanedione with appropriate aldehydes
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Hydrogenation and cyclization to generate the desired tetrahydrofuran derivative
The final product's stereochemistry can be controlled by selecting appropriate catalysts and reaction conditions, allowing for the synthesis of specific stereoisomers as needed for particular applications.
Industrial Production Methods
On an industrial scale, the production of (5,5-Dimethyltetrahydrofuran-3-yl)methanol often employs catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles are commonly used in hydrogenation and hydrodeoxygenation reactions to produce the compound efficiently. These methods typically involve controlled reaction conditions including precise temperature, pressure, and solvent selection to maximize conversion and minimize side products.
Chemical Reactions
Oxidation Reactions
(5,5-Dimethyltetrahydrofuran-3-yl)methanol can undergo oxidation reactions, primarily at the hydroxyl group. The primary alcohol functionality can be oxidized to the corresponding aldehyde using mild oxidizing agents, or further to a carboxylic acid using stronger oxidizing conditions. These transformations are valuable in organic synthesis for creating more complex molecular architectures.
Reduction Reactions
Though already containing a reduced alcohol group, the tetrahydrofuran ring of (5,5-Dimethyltetrahydrofuran-3-yl)methanol can potentially undergo reductive ring-opening under appropriate conditions with strong reducing agents. This reaction pathway can be useful for accessing linear derivatives with preserved functionality.
Substitution Reactions
The hydroxyl group in (5,5-Dimethyltetrahydrofuran-3-yl)methanol can participate in various substitution reactions, serving as a handle for further functionalization. Common transformations include:
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Conversion to halides using reagents such as thionyl chloride or phosphorus tribromide
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Formation of tosylates or mesylates as leaving groups for subsequent nucleophilic substitution
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Esterification reactions with carboxylic acids or acid chlorides
These reactions extend the utility of (5,5-Dimethyltetrahydrofuran-3-yl)methanol as a building block in complex molecule synthesis.
Applications
Organic Synthesis
(5,5-Dimethyltetrahydrofuran-3-yl)methanol serves as a valuable building block in organic synthesis due to its functionality and structural features. The presence of both a cyclic ether and a primary alcohol group provides multiple sites for further chemical transformations. It can be used in the synthesis of:
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Complex heterocyclic compounds
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Pharmaceutical intermediates
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Specialty chemicals with specific functional group arrangements
Its reactivity can be selectively directed toward either the hydroxyl group or the tetrahydrofuran ring, depending on the reaction conditions and reagents employed.
Medicinal Chemistry
In medicinal chemistry, (5,5-Dimethyltetrahydrofuran-3-yl)methanol and its derivatives have potential applications in drug development. The tetrahydrofuran moiety is found in numerous bioactive compounds and pharmaceutical agents, serving as a pharmacophore or structural element that influences:
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Metabolic stability
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Binding affinity to biological targets
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Physicochemical properties relevant to drug formulation
The compound's ability to interact with biological molecules through hydrogen bonding and van der Waals forces facilitates its incorporation into larger molecular structures and influences biochemical pathways.
Industrial Applications
Beyond laboratory and pharmaceutical applications, (5,5-Dimethyltetrahydrofuran-3-yl)methanol has industrial relevance as:
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A specialty solvent for specific chemical processes
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An intermediate in the production of polymers and materials
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A component in the formulation of certain industrial chemicals
Its relatively stable structure and functional group compatibility make it suitable for processes requiring moderate reaction conditions.
Implementing these precautionary measures helps minimize risks associated with handling (5,5-Dimethyltetrahydrofuran-3-yl)methanol in laboratory or industrial settings.
Comparison with Related Compounds
Structural Analogs
(5,5-Dimethyltetrahydrofuran-3-yl)methanol belongs to a broader family of tetrahydrofuran derivatives. Comparing its properties and reactivity with similar compounds provides insights into structure-activity relationships and potential applications:
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Simple tetrahydrofuran lacks the methyl and hydroxymethyl substituents, resulting in different physical properties and reactivity patterns
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2,5-Dimethyltetrahydrofuran contains methyl groups but lacks the hydroxymethyl functionality, limiting its potential for further functionalization
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Tetrahydrofurfuryl alcohol has the hydroxymethyl group at position 2 rather than position 3, leading to distinct conformational preferences and reaction outcomes
These structural differences translate to varied applications across chemical research and industry.
Functional Group Influence
The specific arrangement of functional groups in (5,5-Dimethyltetrahydrofuran-3-yl)methanol contributes to its unique chemical behavior:
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The geminal dimethyl groups at position 5 create steric hindrance that can influence reaction pathways
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The hydroxymethyl group provides a reactive handle for further transformations
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The tetrahydrofuran ring contributes to the compound's conformational preferences and solubility profile
Understanding these structure-property relationships aids in predicting and controlling the compound's behavior in various chemical and biological systems.
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